2,4,6-tris(trifluoromethyl)benzoic Acid

説明

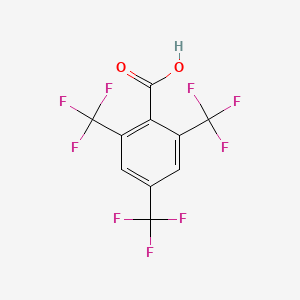

2,4,6-tris(trifluoromethyl)benzoic Acid is a useful research compound. Its molecular formula is C10H3F9O2 and its molecular weight is 326.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Reactions

2,4,6-tris(trifluoromethyl)benzoic acid is synthesized from 1,3,5-tris(trifluoromethyl)benzene, reacting with n-butyllithium and carbon dioxide. However, its esterification is hindered by steric hindrance, and the ester forms through a linear acylium ion pathway (Filler et al., 1991). Additionally, this compound is part of the reaction process in developing novel O-benzylating reagents such as 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) (Yamada et al., 2012).

Medical Applications

This compound is used in the synthesis of a new polyacrylic derivative of Triflusal, a drug with antithrombogenic properties. This high-molecular-weight polyacrylic system releases the pharmacologically active compound slowly, improving the antiaggregating character for platelets on the surface of small-diameter vascular grafts (Rodríguez et al., 1999).

Material Science and Engineering

In the field of material science, this compound is involved in studies of vibrational spectra and optimized geometry of hydrogen-bonded dimers, which is significant for understanding molecular interactions and properties (Mukherjee et al., 2011).

Luminescence and Antibacterial Activity

This compound is also utilized in the synthesis of lanthanide ternary complexes with benzoic acid and 2,4,6-tri(2-pyridyl)-s-triazine, which exhibit luminescence and superior antibacterial activity against Escherichia coli (Zhao et al., 2012).

Organometallic Chemistry

In organometallic chemistry, 2,4,6-tris(trifluoromethyl)phenyllithium, a derivative of this compound, is shown to be thermally stable and undergoes various transformations, including the formation of mercury and copper derivatives (Carr et al., 1987).

Sustainable Chemistry

This compound plays a role in sustainable chemistry methods, such as in the catalyst-free decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives, which is an environment-friendly transformation performed at mild conditions (Wang et al., 2017).

作用機序

Mode of Action

It is known that the compound is an intermediate in the synthesis of 2,4,6-tris(trifluoromethyl)aniline , which suggests it may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that the compound is used in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , which may suggest potential involvement in related biochemical pathways.

生化学分析

Biochemical Properties

2,4,6-Tris(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is often used as an intermediate in the synthesis of fluorinated aniline derivatives, which are valuable in medicinal chemistry . It can also be involved in the preparation of azo dyes containing fluorine . The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and proteins, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of trifluoromethyl groups can lead to alterations in membrane permeability, impacting the transport of ions and molecules across the cell membrane. Additionally, this compound may modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrogen bonds and hydrophobic interactions with biomolecules, leading to changes in their conformation and activity. The compound’s trifluoromethyl groups can also participate in electron-withdrawing interactions, affecting the reactivity of nearby functional groups. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable under standard laboratory conditions, but prolonged exposure to extreme conditions can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cell viability and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can cause adverse effects, including toxicity to vital organs and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be further processed or excreted . The presence of trifluoromethyl groups can influence the metabolic flux and levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its lipophilic nature allows it to accumulate in hydrophobic regions, such as lipid bilayers and intracellular compartments . These interactions can affect the compound’s localization and concentration within different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular function and metabolism . The presence of trifluoromethyl groups can also impact the compound’s activity and stability within these subcellular environments.

特性

IUPAC Name |

2,4,6-tris(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F9O2/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXAOQFYVRCSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454820 | |

| Record name | 2,4,6-tris(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25753-26-8 | |

| Record name | 2,4,6-Tris(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25753-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-tris(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Considering the structure of 2,4,6-tris(trifluoromethyl)benzoic acid, what can be inferred about its potential stability and reactivity?

A1: The presence of three trifluoromethyl (-CF3) groups on the benzene ring significantly influences the properties of this compound.

- Electron-withdrawing effect: The -CF3 groups are highly electronegative, withdrawing electron density from the benzene ring. This effect increases the acidity of the carboxylic acid group, making it a stronger acid compared to benzoic acid. [, ]

- Steric hindrance: The bulky -CF3 groups create significant steric hindrance around the carboxylic acid group. This steric effect can hinder reactions involving the carboxylic acid group, potentially making it less reactive in certain nucleophilic substitutions or esterification reactions. [, ]

Q2: What kind of spectroscopic data would be helpful in characterizing this compound?

A2: Several spectroscopic techniques can provide valuable information about the structure and properties of this compound:

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can confirm the presence and ratio of hydrogen and fluorine atoms in the molecule. ¹⁹F NMR, in particular, would be helpful in analyzing the environment and potential interactions of the -CF3 groups. [, ]

- Infrared Spectroscopy (IR): IR spectroscopy can identify characteristic functional groups, such as the carbonyl group (C=O) in the carboxylic acid and the C-F stretching vibrations from the -CF3 groups. [, ]

- Mass Spectrometry (MS): MS can determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。